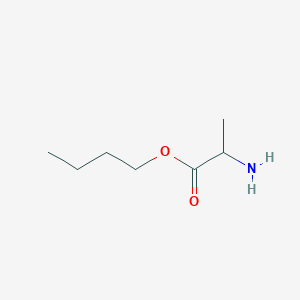
1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone, also known as THCE, is a novel compound that has been gaining attention in the scientific research community due to its potential therapeutic applications. THCE is a carbazole derivative that has been synthesized through a variety of methods, and its mechanism of action and physiological effects have been studied extensively. In
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway of 1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone involves the reaction of 7-amino-1,2,3,4-tetrahydrocarbazole with acetyl chloride in the presence of a base.
Starting Materials
7-amino-1,2,3,4-tetrahydrocarbazole, Acetyl chloride, Base (such as triethylamine or pyridine)
Reaction
Step 1: Dissolve 7-amino-1,2,3,4-tetrahydrocarbazole in a suitable solvent such as dichloromethane., Step 2: Add a base such as triethylamine or pyridine to the reaction mixture., Step 3: Slowly add acetyl chloride to the reaction mixture while stirring at a low temperature., Step 4: Continue stirring the reaction mixture for a suitable amount of time, typically a few hours., Step 5: Quench the reaction by adding water to the reaction mixture., Step 6: Extract the product with a suitable solvent such as ethyl acetate., Step 7: Purify the product by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone has been studied for its potential therapeutic applications in a variety of fields, including neurology, psychiatry, and oncology. In neurology, 1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, 1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone has been studied for its potential as an antidepressant and anxiolytic. In oncology, 1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone has been shown to have antitumor effects and may be useful in the treatment of cancer.
Mecanismo De Acción
1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone acts as a partial agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone also acts as a potent inhibitor of the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. By modulating these neurotransmitter systems, 1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone may have therapeutic effects in a variety of neurological and psychiatric disorders.
Efectos Bioquímicos Y Fisiológicos
1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. 1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective and antitumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone is its relatively low toxicity and lack of significant side effects. 1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone is also relatively easy to synthesize and can be obtained in high purity. However, 1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone's mechanism of action is complex and not fully understood, which may make it difficult to interpret experimental results. Additionally, 1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone's effects may vary depending on the dose and route of administration, which may complicate experimental design.
Direcciones Futuras
There are many potential future directions for research on 1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone. One area of focus could be the development of more potent and selective 1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone analogs with improved therapeutic properties. Another area of focus could be the exploration of 1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone's effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, more research is needed to fully understand 1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone's mechanism of action and to determine its safety and efficacy in humans.
Propiedades
IUPAC Name |
1-(6,7,8,9-tetrahydro-5H-carbazol-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-9(16)10-6-7-12-11-4-2-3-5-13(11)15-14(12)8-10/h6-8,15H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVSTKCFCPNRMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3=C(N2)CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354015 |
Source


|
| Record name | 1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone | |
CAS RN |
80053-43-6 |
Source


|
| Record name | 1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N',N'-dimethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine](/img/structure/B183671.png)



![3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid](/img/structure/B183679.png)
![N-[(5-methylthiophen-2-yl)methyl]butan-1-amine](/img/structure/B183680.png)

![7-Chloro-6-nitrothieno[3,2-b]pyridine](/img/structure/B183685.png)

![3-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B183689.png)
![3-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B183690.png)

![2-[1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B183695.png)